4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide
Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as SB-216763, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation.
Scientific Research Applications
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit GSK-3 activity in various cell types, including neuronal, endothelial, and cancer cells. This inhibition has been linked to a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. This compound has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological processes, including embryonic development, tissue regeneration, and immune response.
Mechanism of Action
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide is a selective inhibitor of GSK-3, an enzyme that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. It is also involved in the modulation of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote neuronal differentiation and enhance the survival of neurons. This compound has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological processes, including embryonic development, tissue regeneration, and immune response.
Advantages and Limitations for Lab Experiments
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of GSK-3, which allows for the specific modulation of its activity. It has also been shown to have low toxicity in various cell types, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One area of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the investigation of the role of GSK-3 in various physiological and pathological processes, including cancer, neurodegenerative diseases, and diabetes. Additionally, the potential therapeutic applications of this compound in various diseases should be explored further. Overall, this compound has the potential to be a valuable tool for scientific research and may have future applications in the development of novel therapeutics.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c1-25(30(27,28)21-13-9-18(23)10-14-21)19-11-7-17(8-12-19)22(26)24-15-16-29-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILBGRZWPYEMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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